Home > Products > Building Blocks P14778 > 1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile - 338748-75-7

1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Catalog Number: EVT-3139195
CAS Number: 338748-75-7
Molecular Formula: C14H13BrN2O
Molecular Weight: 305.175
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate []

  • Compound Description: This compound features a pyrazolo[3,4-b]pyridine core structure with a bromophenyl substituent. The research paper primarily focuses on its crystal structure analysis, including its conformation and intermolecular interactions. []

2. 5-(5-Chloro-2-methylphenyl)-4-methyl-2-phenyl-2,5,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridin-3-one []

  • Compound Description: This pyrazolo[4,3-c]pyridin-3-one derivative was synthesized and characterized using various spectroscopic techniques, including X-ray analysis. []

3. ATI22-107 [2-(2-{2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic Acid Dimethyl Ester)] []

  • Compound Description: ATI22-107 is a dual pharmacophore compound designed to inhibit both cardiac phosphodiesterase (PDE-III) and L-type calcium channels (LTCC). It was investigated for its effects on myocyte calcium cycling and contractility. []

4. 2-Cyano-1-methyl 3-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)guanidine (SK&F 94836) [, ]

  • Compound Description: SK&F 94836, a positive inotrope and vasodilator, is notable for its minimal cytochrome P450 interaction and active tubular secretion properties. [] A method for analyzing SK&F 94836 in dog plasma using liquid-solid extraction and reversed-phase high-performance liquid chromatography was developed due to its low serum protein binding. []

5. (R)-6-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-2-methyl-5-oxo-1,4-thiazepine-3-carboxylate and its Hexahydro Analogues []

  • Compound Description: This research focuses on the synthesis of thiazepinone derivatives, specifically (R)-6-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-2-methyl-5-oxo-1,4-thiazepine-3-carboxylate and its hexahydro analogues. These compounds are structurally relevant as dipeptide mimetics and were studied for their potential as dual ACE/NEP inhibitors. []

6. (-)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrozono]propanedinitrile []

  • Compound Description: This paper focuses on the synthesis and pharmacological activity of the (-)-enantiomer of [[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrozono]propanedinitrile. The compound exhibits a cardiotonic effect. []

7. 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones []

  • Compound Description: This group of dihydropyridazinone cardiotonics explores the impact of varying spirocycloalkyl ring sizes on inotropic activity, finding an inverse relationship between ring size and potency. []

8. 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)- 2H-indol-2-one (LY195115) [, ]

  • Compound Description: LY195115, a potent and orally effective cardiotonic, acts as a potent inhibitor of cAMP phosphodiesterase. It exhibits inotropic and vasodilator activities. [, ]

9. Methyl 2-[5-oxo-3,4-di(-2-pyridyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene)acetate []

  • Compound Description: This compound, derived from a series of methyl 2-(5-oxo-1,2,4-triazine-6-ylidene)acetate derivatives, has shown promise for its antimicrobial activity and has been the subject of extensive antimicrobial testing. []

10. 4-(4-Fluoro­phen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile []

  • Compound Description: This compound, synthesized using microwave irradiation, features a tetrahydropyridine ring system and a pyrazole ring. []

11. N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide []

  • Compound Description: Synthesized through microwave irradiation, this compound's structure, particularly its hydrogen bonding patterns, was analyzed in the research. []

12. 3-[(Methylamino)methyl]-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole []

  • Compound Description: This compound represents a synthetic route to a class of compounds known as ergot alkaloids, which exhibit a broad spectrum of biological properties. []

13. 1-(2-Nitro-4-methyl phenyl)-6-methyl-6-methoxy-1,4,5,6-tetrahydro-pyrimidine-2-(3H) thione (TPT) []

  • Compound Description: TPT has been explored for its potential in developing Hg(II) ion-selective electrodes. Studies have focused on its synthesis, characterization, and evaluation of its selectivity towards Hg2+ ions. []

14. 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimido[4,5-a]carbazoles and 6,12-dihydro-2-methyl-6-oxo-bisindolo[ 1,2-b:5,4-b']cyclohexanones []

  • Compound Description: This research focuses on synthesizing pyrimido-anellated carbazoles and bisindolocyclohexanones. These complex heterocyclic systems are constructed using 2-hydroxymethylene-1-oxo-1,2,3,4-tetrahydrocarbazoles as starting materials. []

15. (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4- b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one []

  • Compound Description: This quinazolinone-pyrrolodihydropyrrolone analog acts as a potent and selective Pim-1/2 kinase inhibitor, showing potential for treating hematological malignancies. []

16. Ethyl 1-alkyl-1,4,5,6-tetrahydro-6-oxopyridine-3-carboxylates and 1-alkyl-1,4,5,6-tetranydro-6-oxopyridine-3-carbonitriles []

  • Compound Description: This study describes a novel method for synthesizing substituted tetrahydropyridine derivatives. The method involves the reduction of N-2-nitroarylamidines. []

17. 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,6-dihydro-pyridazin-1-yl]acetate []

  • Compound Description: These compounds are dihydropyridazinone derivatives that have been structurally characterized using X-ray crystallography. The research focuses on their crystal structures and intermolecular interactions. []

18. 6,7,7a,7b-Tetrahydro-3-methyl-6-oxo-1H-azeto-[1,2-a]azirino[2,1-c]pyrazine-4-carboxylic acids []

  • Compound Description: These fused β-lactams were synthesized using intramolecular 1,3-dipolar cycloadditions and were investigated for their antibacterial activity, though they were found to be inactive. []

19. 1-(4-methyl-3,5,6-triphenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)ethanol []

  • Compound Description: This compound is a photoproduct of the irradiation of a dihydro-1,2,4-triazine derivative. Its structure was elucidated by X-ray crystallography. []

20. Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate []

  • Compound Description: This compound contains a tetrahydropyridine ring and a pyridinyl-vinyl substituent. The research emphasizes its crystal structure and hydrogen bonding patterns. []

21. Alkyl 4-Arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate and 4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione []

  • Compound Description: These dihydropyridine derivatives were synthesized using a microwave-assisted approach. []

22. 7-acetoxy-1,2,3,4,6,7-hexahydro-1-(2-(3',4'-dimethoxy- or 3',4'- methylenedioxyphenyl)ethyl)-7-methoxy-2-methyl-6-oxo-isoquinoline (o-quinol acetate) []

  • Compound Description: This study investigates the reaction of o-quinol acetates, specifically 7-acetoxy-1,2,3,4,6,7-hexahydro-1-(2-(3',4'-dimethoxy- or 3',4'-methylenedioxyphenyl)ethyl)-7-methoxy-2-methyl-6-oxo-isoquinoline, with acetic anhydride in the presence of acids. []

23. 5,7-Dialkyl-4,6-dioxo-4,5,6,7-tetrahydro- isothiazolo[3,4,-d]pyrimidine-3-carbonitriles and 6-methyl-4-oxo-4H-1-aza-5-oxa-2- thiaindene-3-carbonitrile []

  • Compound Description: This research focuses on the synthesis and reactions of 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydro-isothiazolo[3,4,-d]pyrimidine-3-carbonitriles and 6-methyl-4-oxo-4H-1-aza-5-oxa-2-thiaindene-3-carbonitrile. The study highlights the preparation of various derivatives by introducing different substituents at specific positions. []

24. 4-[[(7R) -8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide [, ]

  • Compound Description: This compound, with its specific stereochemistry, is investigated for its potential in treating autoimmune diseases. The research focuses on its hydrates and polymorphs. [, ]

25. 1,2,4,5,6,7-hexahydrospiro[azepino[3,2,1-hi]indole-2,1′-cyclohexa[2,4]diene] []

  • Compound Description: This spirocyclic compound, incorporating both azepino and indole moieties, is prepared through a specific ring transformation reaction involving pyrylium salts and methyleneindolines. []

26. 4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione []

  • Compound Description: This spirocyclic compound, featuring a cyclopenta[b]pyridine ring system fused with a pyran ring, is synthesized using an environmentally friendly photochemical approach. []

27. First transition row metal complexes with 3 \ 4 \ 5 \ 6 ! tetrahydro ! 4 \ 6 ! dioxo ! ð 0 \ 1 \ 3 Łtriazolo ! ð 0 \ 4 ! aŁpyrimidine []

  • Compound Description: This research delves into the coordination chemistry of 3,4,5,6-tetrahydro-4,6-dioxo-triazolopyrimidine with first-row transition metals (Mn-Zn). The study emphasizes the ligand's binding mode, influenced by its deprotonation site. []

28. 4-Amino-6-oxo,4a,5,12,12a-tetrahydro(7H),benzopyrano[3,2-c]quinoline []

  • Compound Description: This compound, featuring a benzopyranoquinoline system, was synthesized via a Diels-Alder cycloaddition. Its structure was elucidated using spectroscopic techniques (IR, NMR, and mass spectrometry). []

29. 1,2,3,4,5,6-hexahydro-1,5-methanobenzo[e][1,2]diazocine derivatives []

  • Compound Description: This paper investigates the synthesis of 1,2,3,4,5,6-hexahydro-1,5-methanobenzo[e][1,2]diazocine derivatives, which belong to a unique class of bridged heterocyclic compounds. []

30. 4-t-Butoxycarbonyl-8-oxo-1,3,4-triazabicyclo[4.2.0]oct-2-ene-2-carboxylates []

  • Compound Description: These bicyclic β-lactam analogs were synthesized as part of a broader effort to create structurally diverse β-lactam antibiotics. []

31. 7-amino-5-bromo-4-methyl-2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile Monohydrate []

  • Compound Description: This compound, featuring a tetrahydronaphthyridine core, was obtained through a cyclization reaction. Its structure was determined using X-ray diffraction analysis. []

32. 3-methyl-2,3,5,6-tetrahydro-2,5-ethano[1]benzothieno[3,2-d]azocin-4(1H)-one []

  • Compound Description: This compound is a thieno-extended analogue of 2,3,5,6-tetrahydro-2,5-ethano-3-benzazocin-4(1H)-one. Its structure, containing a fused thieno and azocine ring system, was confirmed by X-ray analysis. []

33. 1-morpholinoacetyl-2-methyl-3-phenyl-4-oxo-1,2,3,4-tetrahydro quinazoline hydrochloride (HQ-275) []

  • Compound Description: HQ-275, with its potent choleretic activity, has been studied for its protective effects against liver damage induced by alpha-naphthyl isothiocyanate (ANIT) and thioacetamide (TAA). []

34. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) []

  • Compound Description: MPEP is a selective antagonist of metabotropic glutamate 5 (mGlu5) receptors. This study focuses on understanding its binding site on the receptor through mutational analysis and molecular modeling. []

35. 5-methyl-3-[P-(6'-aryl-2'-thioxo-1',2',5',6'-tetrahydro-pyrimidin-4'-yl)-phenyl]-3H-2-oxo-D4-1,3,4-oxadiazoles []

  • Compound Description: This study focuses on the synthesis and pharmacological evaluation of a series of 5-methyl-3-[P-(6'-aryl-2'-thioxo-1',2',5',6'-tetrahydro-pyrimidin-4'-yl)-phenyl]-3H-2-oxo-D4-1,3,4-oxadiazoles. These compounds were screened for various activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant effects. []

36. (4r, 5s, 6s)-3-[[(2r,3r)-2-[[[(s)-2-amino-3-methyl-1-oxobutyl]methyl]tetrahydro-3-furanyl]thio]-6-[(r)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid [, ]

  • Compound Description: This carbapenem antibacterial agent is the subject of process optimization research, specifically focusing on improving its preparation methods. [, ]

37. 1,6,7,8-tetrahydro-1,8-dimethyl-5-[4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-7-oxo-3-(3-pyridyl) pyrazolo[3,4-b][1,4]diazepine (UK-91,473) []

  • Compound Description: UK-91,473 is a potent and long-acting platelet-activating factor (PAF) antagonist. Its structure, containing fused pyrazolodiazepine and imidazopyridine rings, was determined by X-ray diffraction. []
Source and Classification

1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is classified as a pyridine derivative with notable applications in medicinal chemistry due to its potential biological activities. This compound falls under the broader category of heterocyclic compounds, specifically pyridines, which are known for their diverse pharmacological properties. The presence of a bromobenzyl moiety enhances its lipophilicity and may influence its biological interactions.

Synthesis Analysis

The synthesis of 1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzylamine with appropriate cyanoacetic acid derivatives in the presence of a base such as sodium ethoxide or piperidine. The general synthetic pathway includes:

  1. Formation of Intermediates: The initial step often involves the formation of a substituted pyridine through cyclization reactions.
  2. Condensation Reactions: The reaction between the bromobenzyl derivative and cyanoacetic acid leads to the formation of the desired carbonitrile.
  3. Recrystallization: The final product is purified through recrystallization from suitable solvents to obtain high yields.

The reaction conditions typically include heating under reflux for several hours, followed by cooling and filtration to isolate the product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

The molecular structure of 1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be represented by its chemical formula C13H12BrN3OC_{13}H_{12}BrN_3O. Key features include:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Bromobenzyl Group: A bromine substituent on a benzyl group attached to the nitrogen of the pyridine.
  • Carbonitrile Group: A cyano group (-C≡N) contributing to its reactivity and potential biological activity.

The compound's geometry is characterized by a tetrahydro configuration due to the presence of four saturated carbon atoms in the ring system. This configuration influences its interaction with biological targets .

Chemical Reactions Analysis

1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, allowing for further functionalization.
  2. Hydrolysis: The carbonitrile group can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids.
  3. Reduction Reactions: The carbonitrile moiety can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties .

Mechanism of Action

The mechanism of action for 1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile primarily involves its interaction with specific biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: The compound may act as an inhibitor by binding to active sites on enzymes involved in metabolic pathways.
  2. Receptor Modulation: It may also interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes.

Studies have shown that derivatives of pyridine compounds often exhibit antiproliferative activity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile include:

  • Molecular Weight: Approximately 300 grams per mole.
  • Melting Point: Specific melting point data should be determined experimentally but is typically within a range indicative of similar pyridine derivatives.
  • Solubility: The compound is expected to be soluble in organic solvents such as ethanol and dimethyl sulfoxide due to its lipophilic nature.

Spectroscopic data (NMR and IR) support these properties by providing information on functional groups and molecular interactions .

Applications

Due to its unique structure and properties, 1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific applications:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases including cancer and neurological disorders.
  2. Biological Research: Used in studies exploring enzyme inhibition and receptor interactions.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex molecules or other biologically active compounds.

Properties

CAS Number

338748-75-7

Product Name

1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

IUPAC Name

1-[(4-bromophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile

Molecular Formula

C14H13BrN2O

Molecular Weight

305.175

InChI

InChI=1S/C14H13BrN2O/c1-10-12(8-16)4-7-14(18)17(10)9-11-2-5-13(15)6-3-11/h2-3,5-6H,4,7,9H2,1H3

InChI Key

NJXOAPBLRLZCQE-UHFFFAOYSA-N

SMILES

CC1=C(CCC(=O)N1CC2=CC=C(C=C2)Br)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.